An In-Depth Technical Guide to 2-Mpmdq: A Potent and Selective α1-Adrenoceptor Antagonist
An In-Depth Technical Guide to 2-Mpmdq: A Potent and Selective α1-Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Mpmdq, with the full chemical name 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl-6-methyl-2,3-dihydroimidazo[1,2c]quinazolin-5(6H)-one, is a potent and selective antagonist of α1-adrenergic receptors. This document provides a comprehensive technical overview of 2-Mpmdq, including its chemical structure, synthesis, and pharmacological properties. Detailed experimental protocols for its synthesis and characterization, along with a summary of its binding affinities for various adrenoceptor subtypes, are presented. Furthermore, the canonical signaling pathway associated with its mechanism of action is illustrated. This guide is intended to serve as a core resource for researchers and professionals involved in drug discovery and development, particularly those focused on adrenergic signaling pathways.
Chemical Structure and Properties
2-Mpmdq is a quinazoline derivative with a complex heterocyclic structure.
Chemical Name: 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl-6-methyl-2,3-dihydroimidazo[1,2c]quinazolin-5(6H)-one][1] Molecular Formula: C23H27N5O2[1] Molecular Weight: 405.5 g/mol [1] CAS Number: 149847-77-8[1]
Synthesis
The synthesis of 2-Mpmdq and related 2,3-dihydroimidazo[1,2-c]quinazoline derivatives was first described by Chern et al. The following is a representative experimental protocol for the synthesis of compounds in this class.
Experimental Protocol: Synthesis of 2,3-Dihydroimidazo[1,2-c]quinazoline Derivatives
A general synthetic route involves the reaction of an appropriate anthranilamide with a suitable cyclic amine. For the specific synthesis of 2-Mpmdq, the following protocol is adapted from the original literature.
Materials:
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2-Amino-N-(2-aminoethyl)-5-methylbenzamide
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1-(2-Methoxyphenyl)piperazine
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Formaldehyde (37% aqueous solution)
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Ethanol
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Hydrochloric acid
Procedure:
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Step 1: Synthesis of the Tricyclic Quinazolinone Intermediate. A solution of 2-amino-N-(2-aminoethyl)-5-methylbenzamide in ethanol is reacted with an appropriate cyclizing agent to form the 6-methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one core.
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Step 2: Mannich Reaction. To a stirred solution of the quinazolinone intermediate and 1-(2-methoxyphenyl)piperazine in ethanol, an aqueous solution of formaldehyde is added dropwise.
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The reaction mixture is then heated at reflux for a specified period, typically several hours, and monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The resulting residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol) to yield the final product, 2-Mpmdq.
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The structure and purity of the synthesized compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Pharmacological Data
2-Mpmdq is characterized as a potent and selective α1-adrenoceptor antagonist. Its binding affinities for various human adrenergic receptor subtypes have been determined through radioligand binding assays.
Data Presentation: Binding Affinities of 2-Mpmdq at Human Adrenoceptors
The following tables summarize the quantitative data on the binding affinity of 2-Mpmdq for different α-adrenoceptor subtypes. The affinity is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | pKi (mean ± SEM) |
| α1A-Adrenoceptor | 9.06 |
| α1B-Adrenoceptor | 7.69 ± 0.08 |
| Receptor Subtype | pKd (mean ± SEM) |
| α2A-Adrenoceptor | 6.79 ± 0.04 |
| α2B-Adrenoceptor | 5.94 ± 0.09 |
| α2C-Adrenoceptor | 7.50 ± 0.02 |
Data for α1 adrenoceptors were obtained from one study, while data for α2 adrenoceptors were from a separate study, hence the different affinity parameters reported.
Experimental Protocol: Radioligand Binding Assay
The binding affinities of 2-Mpmdq are typically determined using competitive radioligand binding assays with cell membranes expressing the specific human adrenoceptor subtype.
Materials:
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Cell membranes from CHO or HEK293 cells stably expressing the human α1A, α1B, α1D, α2A, α2B, or α2C adrenoceptor subtype.
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Radioligand (e.g., [³H]prazosin for α1 subtypes, [³H]rauwolscine for α2 subtypes).
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2-Mpmdq (unlabeled competitor ligand).
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Glass fiber filters.
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Scintillation cocktail.
Procedure:
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Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (2-Mpmdq).
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The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
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The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
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The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
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The radioactivity retained on the filters is measured by liquid scintillation counting.
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The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
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The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway
As an α1-adrenoceptor antagonist, 2-Mpmdq exerts its pharmacological effects by blocking the downstream signaling cascade initiated by the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to α1-adrenergic receptors.
Canonical α1-Adrenoceptor Signaling Pathway
The α1-adrenoceptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Antagonism by 2-Mpmdq inhibits this pathway.
Caption: Antagonism of the α1-adrenoceptor by 2-Mpmdq.
This guide provides a foundational understanding of the chemical and pharmacological properties of 2-Mpmdq. Further research into its in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and safety is necessary to fully elucidate its therapeutic potential. potential.
